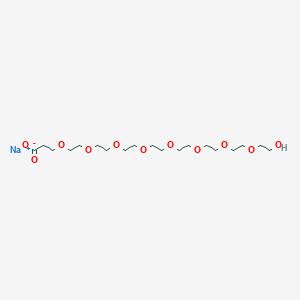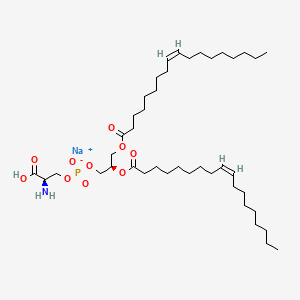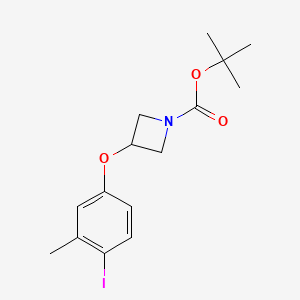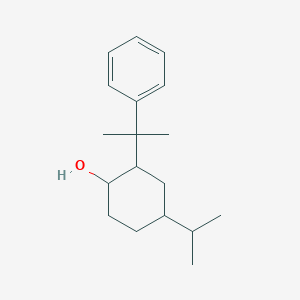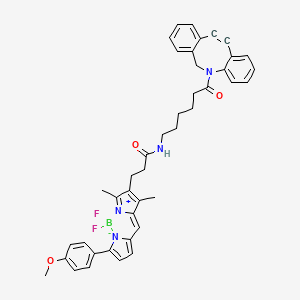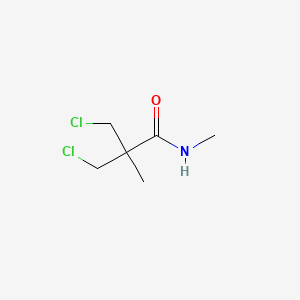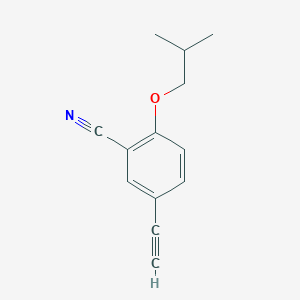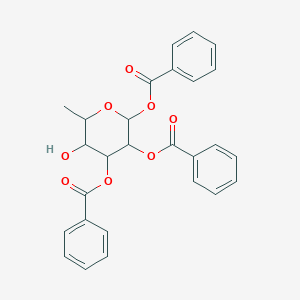
1,2,3-Tri-O-benzoyl-a-L-fucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,2,3-Tri-O-benzoyl-a-L-fucopyranose is typically synthesized through chemical methods. One common synthetic route involves the reaction of α-L-fucose with benzoyl chloride . The reaction conditions usually include the use of a base such as pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain the desired compound .
Análisis De Reacciones Químicas
1,2,3-Tri-O-benzoyl-a-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where benzoyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3-Tri-O-benzoyl-a-L-fucopyranose has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3-Tri-O-benzoyl-a-L-fucopyranose involves its interaction with specific molecular targets and pathways. It primarily affects glycosylation processes by acting as a substrate or inhibitor in enzymatic reactions . The compound’s benzoyl groups play a crucial role in its reactivity and interaction with enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
1,2,3-Tri-O-benzoyl-a-L-fucopyranose can be compared with other similar compounds such as:
1,2,3-Tri-O-benzoyl-β-D-ribofuranose: Another benzoylated sugar derivative used in nucleotide synthesis.
2,3,4-Tri-O-benzyl-L-fucopyranose: A similar compound with benzyl groups instead of benzoyl groups, used in different glycosylation studies.
The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in the study of α-L-fucose derivatives and their biological roles .
Propiedades
Fórmula molecular |
C27H24O8 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl) benzoate |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3 |
Clave InChI |
KQGJMQCLDRXSBI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
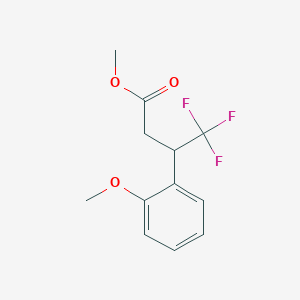
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
